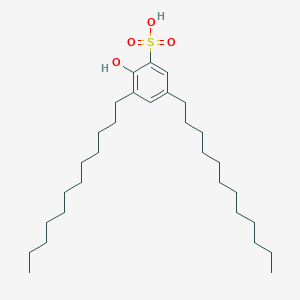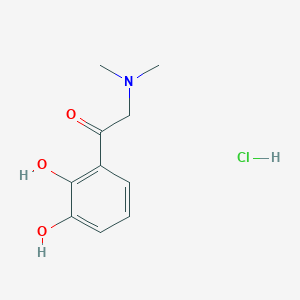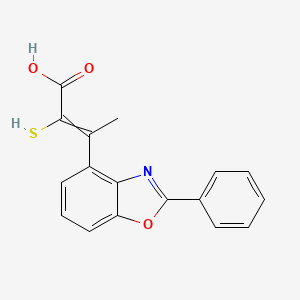
3,5-Didodecyl-2-hydroxybenzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Didodecyl-2-hydroxybenzene-1-sulfonic acid is an organic compound with the molecular formula C30H54O4S. It is a derivative of benzene sulfonic acid, characterized by the presence of two dodecyl groups and a hydroxyl group attached to the benzene ring. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Didodecyl-2-hydroxybenzene-1-sulfonic acid typically involves the sulfonation of 3,5-didodecylphenol. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as the sulfonating agent. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of reactants and the removal of products, optimizing reaction time and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Didodecyl-2-hydroxybenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The dodecyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of dodecyl ketones or dodecyl carboxylic acids.
Reduction: Formation of dodecyl sulfonates or sulfinates.
Substitution: Formation of various alkylated or functionalized derivatives.
Applications De Recherche Scientifique
3,5-Didodecyl-2-hydroxybenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, lubricants, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 3,5-Didodecyl-2-hydroxybenzene-1-sulfonic acid is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with hydrophobic and hydrophilic molecules. This property is crucial in applications such as emulsification, where it helps to stabilize mixtures of oil and water. The molecular targets include lipid bilayers and hydrophobic surfaces, where it can disrupt or stabilize structures depending on the concentration and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dichloro-2-hydroxybenzenesulfonic acid
- 4,5-Dihydroxy-1,3-benzenedisulfonic acid
- 1,2-Dihydroxybenzene-3,5-disulfonic acid
Comparison
3,5-Didodecyl-2-hydroxybenzene-1-sulfonic acid is unique due to its long dodecyl chains, which impart significant hydrophobic character and enhance its surfactant properties. In contrast, compounds like 3,5-Dichloro-2-hydroxybenzenesulfonic acid and 4,5-Dihydroxy-1,3-benzenedisulfonic acid have shorter or different substituents, resulting in different physical and chemical properties. The presence of dodecyl groups makes this compound particularly effective in applications requiring strong surfactant action.
Propriétés
Numéro CAS |
61100-50-3 |
|---|---|
Formule moléculaire |
C30H54O4S |
Poids moléculaire |
510.8 g/mol |
Nom IUPAC |
3,5-didodecyl-2-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C30H54O4S/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-28(30(31)29(26-27)35(32,33)34)24-22-20-18-16-14-12-10-8-6-4-2/h25-26,31H,3-24H2,1-2H3,(H,32,33,34) |
Clé InChI |
NHIIYNIRVGLEDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC(=C(C(=C1)S(=O)(=O)O)O)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane](/img/structure/B14595997.png)
![[(Dichlorosilanediyl)di(propane-3,1-diyl)]bis[chloro(dimethyl)silane]](/img/structure/B14596004.png)

![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline](/img/structure/B14596019.png)
![2-Azaspiro[4.5]decane, 2-(4-bromophenyl)-](/img/structure/B14596034.png)

![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-](/img/structure/B14596040.png)

![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)

![5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14596060.png)
